3-Isopropylmorpholine
CAS No.: 927802-40-2
Cat. No.: VC2269856
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927802-40-2 |
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Molecular Formula | C7H15NO |
Molecular Weight | 129.2 g/mol |
IUPAC Name | 3-propan-2-ylmorpholine |
Standard InChI | InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3 |
Standard InChI Key | ICNOQWMTDGMVGW-UHFFFAOYSA-N |
SMILES | CC(C)C1COCCN1 |
Canonical SMILES | CC(C)C1COCCN1 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Isopropylmorpholine consists of a morpholine ring with an isopropyl group (CH(CH₃)₂) attached to the carbon at position 3. The molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . The structure incorporates both a basic nitrogen atom and an ether oxygen within the heterocyclic ring, contributing to its chemical reactivity and solubility properties.
Physical Properties
The physical properties of 3-Isopropylmorpholine include:
These physical properties influence the compound's handling requirements and applications in laboratory and industrial settings.
Stereochemistry
Stereoisomers
The isopropyl substituent at position 3 of the morpholine ring creates a stereogenic center, resulting in two distinct stereoisomers:
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(3S)-3-isopropylmorpholine (CAS 218595-15-4): In this isomer, the spatial arrangement follows the S-configuration according to the Cahn-Ingold-Prelog priority rules .
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(R)-3-isopropylmorpholine (CAS 74572-01-3): This isomer has the opposite configuration to the S-isomer and demonstrates different chemical behavior in chiral environments .
Stereochemical Significance
The stereochemical properties of 3-isopropylmorpholine are particularly important in:
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Asymmetric synthesis, where specific stereoisomers can direct the stereochemical outcome of reactions
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Pharmaceutical applications, where different stereoisomers may exhibit varying biological activities
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Coordination chemistry, where the spatial arrangement affects metal-ligand interactions
The specific stereoisomer can significantly influence the compound's effectiveness in these applications, making stereochemical purity an important consideration in its synthesis and use.
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterizing 3-isopropylmorpholine. According to analytical data for (R)-3-isopropylmorpholine, ¹H NMR spectroscopy confirms the structure of the compound and can be used to determine its purity, which is typically ≥95.0% .
Identification Parameters
Key parameters used for identification and quality assessment include:
Parameter | Specification | Method |
---|---|---|
Appearance | Colorless to light yellow liquid | Visual inspection |
Structural confirmation | Consistent with expected structure | ¹H NMR spectroscopy |
Purity | ≥95.0% | NMR analysis |
Chemical identity | Matches reference standards | Spectroscopic comparison |
These analytical approaches ensure the correct identification and quality of 3-isopropylmorpholine for research and development applications.
Chemical Reactivity
Functional Group Reactivity
The reactivity of 3-isopropylmorpholine is primarily determined by:
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The nitrogen atom, which acts as a nucleophile in substitution reactions and can serve as a Lewis base
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The oxygen atom in the morpholine ring, which can participate in hydrogen bonding
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The isopropyl group, which provides steric influence on reactions at neighboring sites
These functional elements make the compound useful in various organic transformations and as a ligand in coordination chemistry .
Common Reactions
While specific reaction data for 3-isopropylmorpholine is limited in the provided sources, morpholine derivatives typically undergo several characteristic reactions:
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N-alkylation and N-acylation reactions
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Coordination with transition metals
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Nucleophilic substitution reactions
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Ring-opening reactions under certain conditions
These reaction pathways contribute to the compound's utility in synthetic chemistry applications.
Applications and Uses
Synthetic Applications
3-Isopropylmorpholine serves as a valuable building block in organic synthesis due to its:
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Chiral structure, which can influence stereoselectivity in reactions
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Nucleophilic nitrogen atom, which can participate in various bond-forming reactions
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Potential to introduce both morpholine and isopropyl functionalities into more complex molecules
The compound is particularly useful in the development of pharmaceuticals and fine chemicals where stereochemical control is important .
Coordination Chemistry
The nitrogen atom in 3-isopropylmorpholine can coordinate with metal ions, making it useful as a ligand in coordination chemistry. The steric influence of the isopropyl group can affect the geometry and stability of resulting metal complexes, potentially leading to unique catalytic properties .
Comparison with Related Compounds
Structural Analogs
3-Isopropylmorpholine can be compared with several structurally related compounds:
These structural relationships help to contextualize the chemical behavior and applications of 3-isopropylmorpholine within its compound class.
Functional Comparisons
The presence of the isopropyl group in 3-isopropylmorpholine, compared to unsubstituted morpholine, results in:
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Increased lipophilicity, affecting solubility properties and membrane permeability
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Steric effects that influence reaction rates and selectivity
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Modified basicity of the nitrogen atom
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Different complexation behavior with metals and other Lewis acids
These functional differences expand the potential applications of 3-isopropylmorpholine beyond those of the parent morpholine structure.
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